molecular formula C30H48O4 B580061 triptocallic acid D CAS No. 201534-09-0

triptocallic acid D

Cat. No.: B580061
CAS No.: 201534-09-0
M. Wt: 472.71
InChI Key: JTBGJQZJEYVBJZ-SXKKXCELSA-N
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Description

Triptocallic acid D is a natural pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₄. It is primarily isolated from the plants Tripterygium wilfordii and Tripterygium hypoglaucum.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptocallic acid D can be synthesized through various chemical reactions involving triterpenoid precursors. The callus of Tripterygium wilfordii varregelii has been used to afford this compound along with other pentacyclic triterpenes . The synthetic route typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the herbs of Tripterygium wilfordii. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form . The solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Types of Reactions

Triptocallic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups in the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Triptocallic acid D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Comparison with Similar Compounds

Triptocallic acid D is structurally similar to other pentacyclic triterpenoids, such as triptolide, triptonide, and pristimerin. it is unique in its specific biological activities and molecular targets. Some of the similar compounds include:

Properties

IUPAC Name

(2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-SXKKXCELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230616
Record name (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201534-09-0
Record name (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201534-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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